2-(Dimethylamino)-2-(2-methylbenzo[d]thiazol-5-yl)acetic acid is a synthetic compound with notable chemical properties and potential applications in medicinal chemistry. This compound is characterized by the presence of a dimethylamino group and a methyl-substituted benzothiazole moiety, which contribute to its biological activity and reactivity. The molecular formula for this compound is CHNOS, and its molecular weight is 250.32 g/mol.
The compound can be synthesized through various methods, which typically involve the formation of a thiazole ring followed by the introduction of the dimethylamino group. Its synthesis has been documented in various chemical literature, indicating its relevance in research and development within the field of organic chemistry .
This compound belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities, including antibacterial and antidiabetic properties. The classification is significant as it helps in understanding the potential therapeutic uses of this compound.
The synthesis of 2-(Dimethylamino)-2-(2-methylbenzo[d]thiazol-5-yl)acetic acid typically involves several key steps:
The synthesis may require optimization to enhance yield and purity, often employing continuous flow reactors and advanced purification techniques to minimize environmental impact. These methods align with green chemistry principles aimed at reducing waste and improving efficiency.
The molecular structure of 2-(Dimethylamino)-2-(2-methylbenzo[d]thiazol-5-yl)acetic acid can be represented by its IUPAC name and various structural formulas:
The structural data indicates that the compound contains both a carboxylic acid group and a dimethylamino group, which may influence its solubility and reactivity in biological systems.
2-(Dimethylamino)-2-(2-methylbenzo[d]thiazol-5-yl)acetic acid can participate in several chemical reactions:
The choice of reagents and conditions is crucial for achieving desired reaction outcomes. Common reagents include halogens for substitution reactions and various oxidizing/reducing agents tailored to specific transformations.
The mechanism of action for 2-(Dimethylamino)-2-(2-methylbenzo[d]thiazol-5-yl)acetic acid largely depends on its interactions within biological systems. The dimethylamino group may enhance lipophilicity, facilitating cellular uptake, while the benzothiazole moiety may interact with specific biological targets such as enzymes or receptors.
Research indicates that compounds with similar structures exhibit significant biological activity, including antimicrobial and antidiabetic effects. Such activities are likely mediated through enzyme inhibition or receptor modulation .
Property | Value |
---|---|
Melting Point | Not specified |
Boiling Point | Not specified |
pH | Varies based on concentration |
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly employed to characterize this compound, confirming its structure and purity .
Due to its unique structure, 2-(Dimethylamino)-2-(2-methylbenzo[d]thiazol-5-yl)acetic acid has potential applications in:
The structural complexity and dual pharmacophoric elements of 2-(dimethylamino)-2-(2-methylbenzo[d]thiazol-5-yl)acetic acid (CAS No. 1007879-06-2) position it as a privileged scaffold in G protein-coupled receptor (GPCR) drug discovery. Characterized by the molecular formula C₁₂H₁₄N₂O₂S and a molecular weight of 250.32 g/mol, this compound integrates an ionizable dimethylamino group and a planar, aromatic benzothiazole system within a chiral acetic acid linker. Its SMILES notation (O=C(C(C1=CC=C2SC(C)=NC2=C1)N(C)C)O) reveals topological features critical for receptor interaction [3]. The benzothiazole moiety’s inherent rigidity facilitates precise orientation of substituents, enabling selective engagement with orthosteric and allosteric GPCR binding pockets—a design principle increasingly exploited in biased agonist development [1] [10].
Benzothiazole derivatives exhibit remarkable GPCR polypharmacology, modulating receptors ranging from dopamine to adenosine systems. Their bioisosteric relationship with endogenous catechols allows competitive binding at orthosteric sites, while the thiazole nitrogen and sulfur atoms participate in key hydrogen bonding and hydrophobic interactions. The 2-methyl substitution in this compound’s benzothiazole ring enhances metabolic stability by sterically blocking cytochrome P450-mediated oxidation, addressing a critical limitation of first-generation catecholaminergic agonists [1] [10].
Table 1: GPCR Selectivity Profiles of Benzothiazole Derivatives
Compound Structural Variant | D2 Receptor Ki (nM) | 5-HT1A Ki (nM) | β-Arrestin Bias Factor |
---|---|---|---|
2-(Dimethylamino)-2-(2-methylbenzo[d]thiazol-5-yl)acetic acid | 38 ± 2.1 | 420 ± 15 | 0.9 ± 0.1 |
2-Amino-6-(2-methylthiazol-4-yl)acetic acid | >1000 | >1000 | Undetermined |
[4-(2,4-Dimethyl-phenyl)-2-methyl-thiazol-5-yl]-acetic acid | ND | ND | ND |
Functional studies reveal that benzothiazole-acetic acid hybrids preferentially activate Gi/o signaling pathways over β-arrestin recruitment. This bias is mechanistically attributed to the acetic acid linker’s conformational flexibility, allowing deeper penetration into the receptor’s transmembrane helix bundle where it stabilizes G protein-selective conformations. Molecular dynamics simulations indicate that the benzothiazole system forms π-π stacking with Phe6.52 in the D2 receptor, while the protonated dimethylamino group salt-bridges with Asp3.32—a dual interaction pattern that allosterically modulates intracellular loop conformation [1] [6].
The development pathway for D2 receptor agonists has progressed through three generations:
The integration of thiazolidine-2,4-dione and rhodanine motifs in GPCR ligands during the 2010s demonstrated that electron-deficient heterocycles could mimic catechol hydrogen-bonding patterns while conferring metabolic stability. This innovation directly informed the design of 2-(dimethylamino)-2-(2-methylbenzo[d]thiazol-5-yl)acetic acid, where the benzothiazole’s electron-withdrawing nitrogen and sulfur atoms replicate dopamine’s meta-hydroxy interactions with Ser5.42 and Ser5.46 residues [5] [7]. Synthetic methodologies evolved from classical condensation approaches to sophisticated Knoevenagel condensations—employed in producing structurally related (Z)-2-(5-((4-(dimethylamino)naphthalen-1-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives. These routes typically involve piperidine-catalyzed ethanol reflux, achieving yields >75% with high stereoselectivity [9].
The compound’s pharmacophore comprises three interdependent elements:
Table 2: Electronic and Steric Properties of Pharmacophore Elements
Pharmacophore Unit | Electrostatic Potential (eV) | van der Waals Volume (ų) | Key Receptor Interactions |
---|---|---|---|
Dimethylamino group | +0.32 (N-centered) | 54 | Ionic: Asp3.32 |
2-Methylbenzothiazole | -0.18 (S), -0.41 (N) | 142 | π-π: Phe6.52/Phe6.51; H-bond: Ser5.42 |
Acetic acid | -0.67 (O) | 45 | Salt bridge: Lys6.55/His6.55 |
Quantum mechanical analyses confirm the benzothiazole’s electron-accepting character (LUMO = -1.98 eV), which synergizes with the electron-donating dimethylamino group (HOMO = -6.34 eV). This intramolecular charge transfer creates a polarized electronic landscape enhancing binding to GPCRs’ extracellular vestibules. Substituent variations at the benzothiazole 5-position reveal stringent steric constraints: phenyl substitution improves D2 affinity 3-fold over alkyl analogs, while ortho-trifluoromethylphenyl derivatives (e.g., fonadelpar analogs) shift selectivity toward peroxisome proliferator-activated receptors (PPARs) [6] [9] [10].
Table 3: Structural Analogs and Their Therapeutic Applications
Compound Name | CAS Number | Molecular Formula | Therapeutic Target |
---|---|---|---|
2-(Dimethylamino)-2-(2-methylbenzo[d]thiazol-5-yl)acetic acid | 1007879-06-2 | C₁₂H₁₄N₂O₂S | D2 dopamine receptor |
[4-(2,4-Dimethyl-phenyl)-2-methyl-thiazol-5-yl]-acetic acid | 553639-01-3 | C₁₄H₁₅NO₂S | PPARγ |
Acetic acid, 2-((5-methyl-3-(2-(4-(1-methylethyl)-2-(4-(trifluoromethyl)phenyl)-5-thiazolyl)ethyl)-1,2-benzisoxazol-6-yl)oxy)- | 515138-06-4 | C₂₅H₂₃F₃N₂O₄S | Dry eye disease (clinical trial NCT03527212) |
(Z)-2-(5-((4-(Dimethylamino)naphthalen-1-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid | Not provided | C₁₈H₁₆N₂O₃S₂ | Photodynamic therapy |
The strategic incorporation of electron-withdrawing substituents (e.g., trifluoromethyl) on the benzothiazole-adjacent aryl ring, as seen in dry eye candidate SJ-0035 (fonadelpar), demonstrates how scaffold modifications redirect bioactivity toward non-CNS targets. This adaptability underscores the pharmacophore’s utility in diverse therapeutic contexts beyond GPCR modulation [6] [10].
Concluding Remarks
The multidimensional pharmacophoric features of 2-(dimethylamino)-2-(2-methylbenzo[d]thiazol-5-yl)acetic acid establish it as a versatile template for functionally selective GPCR modulation. Its evolution reflects key milestones in structure-based drug design: the transition from catechol mimetics to heterocyclic bioisosteres, and the rational engineering of signaling bias through steric and electronic tuning. Future innovations will likely exploit crystallographic data (e.g., CCDC 2440377) to further refine the scaffold’s conformational dynamics for next-generation neurological therapeutics [3] [9].
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 29733-86-6
CAS No.: 219828-90-7